Isoxazolo[5,4-D]pyrimidin-4-amine Isoxazolo[5,4-D]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 632291-82-8
VCID: VC15805878
InChI: InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8)
SMILES:
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol

Isoxazolo[5,4-D]pyrimidin-4-amine

CAS No.: 632291-82-8

Cat. No.: VC15805878

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Isoxazolo[5,4-D]pyrimidin-4-amine - 632291-82-8

Specification

CAS No. 632291-82-8
Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
IUPAC Name [1,2]oxazolo[5,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8)
Standard InChI Key QBGGOTBDMLWWTO-UHFFFAOYSA-N
Canonical SMILES C1=NOC2=NC=NC(=C21)N

Introduction

Chemical Structure and Nomenclature

Core Architecture

Isoxazolo[5,4-d]pyrimidin-4-amine consists of a bicyclic system where an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyrimidine ring (a six-membered diazine) at positions 5 and 4, respectively. The numbering system assigns position 4 to the pyrimidine’s amine group, while the isoxazole’s oxygen occupies position 1 . Substituents at positions 3 (R₁) and 6 (R₂) of the isoxazole and pyrimidine rings, respectively, critically influence biological activity (Figure 1).

Stereoelectronic Properties

The scaffold’s planar structure enables π-π stacking interactions with aromatic residues in enzyme active sites, while the electron-withdrawing trifluoromethyl (CF₃) groups commonly introduced at R₂ enhance binding affinity through hydrophobic and dipole interactions . The amine at position 4 serves as a hydrogen bond donor, facilitating interactions with biological targets such as TLR7 and IDO1 .

Synthetic Methodologies

Early Approaches

The foundational synthesis of isoxazolo[5,4-d]pyrimidin-4-amine derivatives was established by , who utilized 5-amino-isoxazole-4-carboxamides as starting materials. Cyclization with ethyl triethoxyacetate or diethyl oxalate yielded 3,6-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which were subsequently aminated to introduce the C4 amine group . While effective, this method required multiple purification steps, limiting scalability.

Optimized Protocols

Recent advancements by streamlined the synthesis via a six-step sequence (Scheme 1):

  • Weinreb Amide Formation: Carboxylic acids (6a–b) or aldehydes (7a–l) were converted to Weinreb amides, followed by LiAlH₄ reduction to yield aldehydes .

  • Oxime Formation: Reaction with hydroxylamine produced oximes (8a–l), which were chlorinated using N-chlorosuccinimide (NCS) to generate N-hydroxyimidoyl chlorides (9a–l) .

  • Isoxazole Cyclization: Treatment with 2-cyanoacetamide and sodium ethanolate afforded 5-aminoisoxazole-4-carboxamides (10a–l) .

  • Pyrimidine Ring Closure: Cyclization with ethyl trifluoroacetate formed isoxazolo[5,4-d]pyrimidin-4-ols (11a–l) .

  • Chlorination/Mesylation: Conversion to chlorides (12a–k) or mesylates (12l) using POCl₃ or mesyl chloride .

  • Amination: Nucleophilic substitution with amines (e.g., 3-methylpiperidine, isobutylamine) yielded final products (14a–25b) .

This protocol reduced chromatographic purifications to the final two steps, enabling high-throughput production .

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)
8a–lOxime formation75–92
10a–lIsoxazole cyclization68–85
12a–kChlorination80–90
14a–25bAmination65–88

Biological Activities and Mechanisms

TLR7 Agonism and Immunomodulation

Compound 21a (6-(trifluoromethyl)-3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-amine) emerged as a potent TLR7 agonist (EC₅₀ = 7.8 μM) in HEK-Blue hTLR7 reporter assays . Mechanistic studies revealed its ability to induce cytokine secretion in human peripheral blood mononuclear cells (PBMCs):

  • IL-1β: 450 pg/mL at 62.5 μM (21a) vs. 600 pg/mL for imiquimod (1) .

  • TNF-α: 320 pg/mL at 62.5 μM (21a) vs. 280 pg/mL for 1 .

  • IL-12p70: 180 pg/mL at 62.5 μM (21a) .

TLR7 activation triggers MyD88-dependent NF-κB and IRF7 pathways, promoting antiviral and antitumor immune responses .

Table 2: Biological Activities of Select Derivatives

CompoundTargetActivity (IC₅₀/EC₅₀)Key Effect
21aTLR77.8 μMInduces IL-1β, TNF-α, IL-12p70
20IDO127 μMSelective IDO1 inhibition
24aTLR725 μMInduces IL-8 (120 pg/mL)

Structure-Activity Relationships (SAR)

Substituent Effects on TLR7 Agonism

  • R₁ (C3 Position): A 4-fluorophenyl group enhanced TLR7 binding (e.g., 21a vs. 24a with cyclopropyl: EC₅₀ = 7.8 μM vs. 25 μM) .

  • R₂ (C6 Position): Trifluoromethyl groups improved potency by 3-fold compared to methyl substituents .

  • C4 Amine: Bulky amines (e.g., 3-methylpiperidine) increased selectivity over TLR8 .

IDO1 Inhibition Optimization

  • Para-Substituted Anilines: Electron-withdrawing groups (e.g., -CO₂Me in 20) boosted IDO1 affinity vs. meta-substituted analogs .

  • Amino Linkers: Ethylenediamine spacers reduced activity, suggesting direct aryl binding is optimal .

Therapeutic Applications

Oncology

  • Combination Immunotherapy: 21a synergizes with checkpoint inhibitors (e.g., anti-PD-1) by activating dendritic cells and enhancing tumor-infiltrating lymphocyte activity .

  • Chemosensitization: IDO1 inhibitors like 20 reverse cisplatin resistance in ovarian cancer models .

Infectious Diseases

  • Antiviral Activity: TLR7 agonists stimulate IFN-α production, reducing viral loads in hepatitis B and HIV coinfection models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator